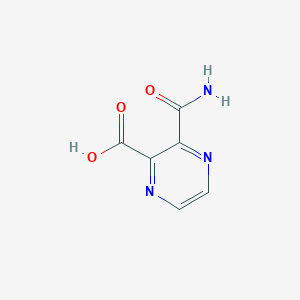

3-Carbamoylpyrazine-2-carboxylic acid

Descripción

Significance of Pyrazine (B50134) Core in Medicinal Chemistry and Agrochemicals

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4 arrangement, is a foundational structure in the development of bioactive compounds. mdpi.com Its unique electronic properties, including a weaker base character compared to pyridine (B92270) and pyrimidine, and its ability to act as a hydrogen bond acceptor, make it a privileged scaffold in medicinal chemistry. mdpi.com Pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antioxidant, and antiparasitic effects. mdpi.com The pyrazine nucleus is a component of several clinically used drugs, underscoring its importance in drug discovery. mdpi.com

In the realm of agrochemicals, pyrazines also play a crucial role. adv-bio.com Many plants naturally produce pyrazine compounds as a defense mechanism against pests and pathogens, contributing to the "green" taste of unripe produce that deters herbivores. adv-bio.com This inherent biological activity has been harnessed in the development of synthetic pyrazine derivatives for crop protection. adv-bio.comresearchgate.net These compounds are utilized as active ingredients in fungicides, herbicides, and pesticides. adv-bio.comgoogle.com Some pyrazines function as alarm pheromones for insects, offering a potential avenue for developing natural pest control strategies that could be more environmentally benign than conventional broad-spectrum pesticides. adv-bio.com

Overview of Carboxylic Acid and Carboxamide Functionalities in Bioactive Molecules

The carboxylic acid group (-COOH) is one of the most prevalent functional groups in pharmaceutically active compounds and natural products. nih.govlongdom.org Its defining characteristic is its acidic nature, allowing it to donate a proton and exist as a carboxylate anion under physiological conditions. longdom.org This ability to participate in ionic interactions and form strong hydrogen bonds is crucial for the binding of many drugs to their biological targets. researchgate.net However, the presence of a carboxylic acid can also present challenges in drug design, sometimes leading to poor pharmacokinetic properties such as low membrane permeability and rapid metabolism. researchgate.net

The carboxamide group (-CONH-), an amide derivative of a carboxylic acid, is another cornerstone of medicinal chemistry and biology. jocpr.com The amide bond is exceptionally stable and is the fundamental linkage in peptides and proteins. jocpr.com Like carboxylic acids, the carboxamide functionality is an excellent hydrogen bond donor and acceptor, contributing significantly to the structure, stability, and function of biomolecules. jocpr.com In drug design, the carboxamide group is often used as a bioisostere for the carboxylic acid moiety to improve metabolic stability and cell permeability while maintaining key binding interactions. jocpr.comresearchgate.net This functional group is found in a vast array of natural products and synthetic drugs, serving as a key pharmacophore that influences biological activity. jocpr.com

Contextualization of 3-Carbamoylpyrazine-2-carboxylic Acid within Pyrazine Chemical Space

This compound emerges as a significant molecule within the vast chemical space of pyrazine derivatives. It is structurally related to pyrazinoic acid, the active metabolite of the first-line antituberculosis drug, Pyrazinamide. nih.govmdpi.com The core structure combines the biologically significant pyrazine ring with both a carboxylic acid and a carboxamide group, creating a molecule with multiple points for potential interaction with biological targets.

The synthesis of this compound and its analogs typically starts from pyrazine-2,3-dicarboxylic anhydride, which reacts with an appropriate amine to form the carbamoyl (B1232498) linkage. nih.gov Researchers have designed and synthesized series of these compounds to explore their potential as antimycobacterial agents, building upon the established activity of pyrazinoic acid. nih.gov By modifying the substituent on the carbamoyl nitrogen, chemists can fine-tune the molecule's properties, such as lipophilicity, to enhance biological activity. nih.gov For instance, studies have shown that certain substituted 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids exhibit potent activity against Mycobacterium tuberculosis. nih.gov

The table below details the properties of this compound and several related derivatives, illustrating the structural variations within this specific area of pyrazine chemical space.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Reference |

| This compound | C6H5N3O3 | 167.12 | - | chemspider.com |

| 3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid | C13H11N3O3 | 257.25 | 167.1–168.0 | nih.gov |

| 3-[(4-Fluorophenyl)carbamoyl]pyrazine-2-carboxylic acid | C12H8FN3O3 | 261.21 | - | chemscene.com |

| 3-[(5-Chloropyridin-2-yl)carbamoyl]pyrazine-2-carboxylic acid | C11H7ClN4O3 | 278.65 | 206-208 | echemi.com |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | C12H8N4O5 | 288.22 | 197.3–198.1 | nih.gov |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-carbamoylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O3/c7-5(10)3-4(6(11)12)9-2-1-8-3/h1-2H,(H2,7,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIBWYIDVHOAVJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)C(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00339524 | |

| Record name | 3-carbamoylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67367-37-7 | |

| Record name | 3-carbamoylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00339524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazine-2,3-dicarboxylic acid monoamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

Direct synthesis methods provide an efficient pathway to 3-Carbamoylpyrazine-2-carboxylic acid and its derivatives by constructing the amide functionality directly onto the pyrazine (B50134) core. These methods typically start from readily available pyrazine dicarboxylic acid or its anhydride.

Synthesis from Pyrazine-2,3-dicarboxylic Acid Anhydride and Amines

A prevalent and effective method for synthesizing this compound derivatives involves the reaction of pyrazine-2,3-dicarboxylic acid anhydride with a primary amine. nih.gov This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks one of the carbonyl carbons of the anhydride. This attack leads to the opening of the anhydride ring, selectively forming an amide bond at one carboxyl position while leaving the other as a free carboxylic acid. This regioselective reaction is highly efficient, yielding the desired mono-amide mono-acid product. nih.govpatsnap.com

The general procedure involves dissolving pyrazine-2,3-dicarboxylic anhydride in a suitable solvent and then adding the desired amine. nih.gov The reaction is typically stirred for a short period at room temperature. The resulting product, a substituted 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid, often precipitates or can be crystallized from the reaction mixture. This method has been successfully employed to generate a library of derivatives with yields ranging from 58% to 98%. nih.gov

Role of Reaction Conditions (e.g., Temperature, Solvent)

The conditions under which the reaction between pyrazine-2,3-dicarboxylic acid anhydride and amines is conducted are crucial for achieving high yields and purity.

Temperature: This reaction is typically performed at room temperature (RT). nih.gov The high reactivity of the cyclic anhydride with the amine nucleophile obviates the need for heating, which simplifies the procedure and minimizes the formation of potential side products.

Solvent: Anhydrous organic solvents are preferred to prevent the hydrolysis of the starting anhydride. Tetrahydrofuran (THF) has been shown to be an effective solvent for this transformation. nih.gov It readily dissolves the anhydride and is inert under the reaction conditions.

Reaction Time: The reaction is generally rapid, often reaching completion within one hour of stirring at room temperature. nih.gov

Work-up: After the reaction period, a specific work-up procedure is employed to isolate the product. Water is added to the reaction mixture, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to adjust the pH to approximately 6. This process facilitates the crystallization of the desired 3-(carbamoyl)pyrazine-2-carboxylic acid, which can then be isolated by filtration. nih.gov

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Temperature | Room Temperature | Sufficient for the reaction to proceed efficiently; avoids side reactions. | nih.gov |

| Solvent | Tetrahydrofuran (THF) | Effectively dissolves reactants; inert to reaction conditions. | nih.gov |

| Time | 1 hour | Typically sufficient for the reaction to reach completion. | nih.gov |

| Work-up | Addition of water and NaHCO₃ (to pH 6) | Induces crystallization and isolation of the carboxylic acid product. | nih.gov |

Reaction with 2-amino-5-chloropyridine to form 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid

A specific and important application of the anhydride-based synthesis is the reaction with 2-amino-5-chloropyridine. This reaction produces 3-(5-chloropyrid-2-yl)carbamoylpyrazine-2-carboxylic acid, a known zopiclone impurity and a valuable chemical intermediate. pharmaffiliates.comchem960.com The synthesis follows the general mechanism of nucleophilic attack by the amino group of 2-amino-5-chloropyridine on the pyrazine-2,3-dicarboxylic acid anhydride. The reaction results in the formation of the target compound, which incorporates the chloro-substituted pyridine (B92270) ring. chem960.comresearchgate.net

Utilizing Pyrazine-2,3-dicarboxylic Acid with Amines

An alternative to using the anhydride is the direct condensation of pyrazine-2,3-dicarboxylic acid with amines. Since a carboxylic acid is less reactive than its corresponding anhydride, this approach necessitates the use of a coupling agent to activate the carboxyl group. Common coupling agents used for amide bond formation include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). pharmaffiliates.commdpi.com

The reaction involves activating one of the carboxylic acid groups on the pyrazine ring, followed by nucleophilic attack from the amine to form the amide bond. This method can be highly effective, though it may require careful control of stoichiometry to favor mono-amidation over the formation of the diamide byproduct. For instance, the carboxylic acid group of 3-(5-chloropyridine-2-carbamoyl)-2-pyrazinecarboxylic acid itself can be coupled with another amine using EDCI and HOBt, demonstrating the viability of this approach for the pyrazine system. pharmaffiliates.com

Synthesis via Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, represent a highly efficient strategy in modern organic synthesis. beilstein-journals.orgacs.org While specific MCRs for the direct synthesis of this compound are not extensively documented, the principles of MCRs are applicable. A hypothetical MCR could involve the in-situ formation of the pyrazine ring from precursor molecules that already contain the necessary functionalities. For example, a dehydrogenative coupling reaction of 1,2-diols with ammonia can be used to form the pyrazine core, which could potentially be adapted to create substituted pyrazines in a multicomponent fashion. orgsyn.org

Precursor-Based Synthesis

The synthesis of the key starting material, pyrazine-2,3-dicarboxylic acid, and its anhydride is a critical prerequisite for the methods described above.

One established method for preparing pyrazine-2,3-dicarboxylic acid is through the oxidation of quinoxaline. This transformation is typically achieved using a strong oxidizing agent, such as potassium permanganate (KMnO₄). The reaction involves the oxidative cleavage of the benzene ring of the quinoxaline bicyclic system, leaving the more robust pyrazine ring intact with carboxylic acid groups at positions 2 and 3.

Once pyrazine-2,3-dicarboxylic acid is obtained, it can be readily converted to pyrazine-2,3-dicarboxylic acid anhydride. This is accomplished through a dehydration reaction, commonly by refluxing the dicarboxylic acid in acetic anhydride. nih.gov The acetic anhydride serves as both a dehydrating agent and the solvent for the reaction.

Another synthetic route to pyrazine-2,3-dicarboxylic acid involves the condensation of 2,3-diaminosuccinic acid with glyoxal.

| Method | Starting Material(s) | Key Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Anhydride Ring Opening | Pyrazine-2,3-dicarboxylic acid anhydride, Amine | THF, Room Temperature | This compound derivative | nih.gov |

| Direct Acid Coupling | Pyrazine-2,3-dicarboxylic acid, Amine | Coupling agent (e.g., EDCI/HOBt, HATU) | This compound derivative | pharmaffiliates.commdpi.com |

| Precursor Synthesis (Acid) | Quinoxaline | KMnO₄ (Oxidation) | Pyrazine-2,3-dicarboxylic acid | |

| Precursor Synthesis (Anhydride) | Pyrazine-2,3-dicarboxylic acid | Acetic Anhydride, Reflux | Pyrazine-2,3-dicarboxylic acid anhydride | nih.gov |

Derivation from 3-Aminopyrazine-2-carboxylic Acid

A common and direct precursor for the synthesis of this compound and its derivatives is 3-Aminopyrazine-2-carboxylic acid. The transformation of the amino group into a carbamoyl (B1232498) moiety can be achieved through a few reliable methods.

Fisher Esterification and Subsequent Aminolysis

One established two-step procedure involves an initial Fisher esterification of 3-Aminopyrazine-2-carboxylic acid. nih.gov This reaction, typically carried out in the presence of an alcohol (such as methanol) and a strong acid catalyst (like sulfuric acid), converts the carboxylic acid group into its corresponding ester. This step serves to protect the carboxylic acid functionality while the amino group is being modified.

The resulting methyl 3-aminopyrazine-2-carboxylate can then undergo aminolysis. nih.gov While this method is broadly used for creating a variety of N-substituted amides by reacting the ester with different amines, for the synthesis of the parent 3-carbamoyl derivative, a source of ammonia would be required for the aminolysis step. The reaction conditions, such as temperature and pressure, would need to be carefully controlled to achieve the desired transformation.

Coupling with 1,1'-Carbonyldiimidazole (CDI)

A more direct approach for the amidation of 3-Aminopyrazine-2-carboxylic acid involves the use of a coupling agent, such as 1,1'-Carbonyldiimidazole (CDI). nih.gov In this method, the carboxylic acid is first activated by reacting with CDI in an anhydrous solvent like dimethyl sulfoxide (DMSO). This reaction forms a highly reactive acyl-imidazole intermediate, with the concurrent release of carbon dioxide.

This activated intermediate is not isolated but is reacted in situ with an amine. nih.gov For the synthesis of this compound, this would again involve the use of ammonia or a protected form of ammonia. This method is often preferred due to its mild reaction conditions and the ease of removal of the imidazole byproduct. Microwave irradiation has been shown to facilitate the amide bond formation in this process. nih.gov

Formation of the Pyrazine Ring in Multi-step Organic Reactions

An alternative to modifying a pre-existing pyrazine is to construct the substituted pyrazine ring from acyclic precursors. This approach offers the flexibility to introduce the desired functional groups at specific positions during the ring formation process.

Cyclization Reactions from Appropriate Precursors

The synthesis of substituted pyrazines can be achieved through the cyclization of appropriately functionalized acyclic precursors. One such strategy involves the thermal or copper-mediated cyclization of diazidated N-allyl malonamides. This method yields pyrazine products with ester and hydroxy groups at the 2- and 3-positions, respectively. While not a direct route to this compound, the resulting substituted pyrazine could serve as a versatile intermediate requiring further functional group manipulations to arrive at the target compound.

A more direct conceptual approach would involve the cyclization of a precursor that already contains the carboxamide and carboxylic acid functionalities, or their protected forms. The challenge lies in the synthesis of such a specifically substituted open-chain precursor.

Condensation Reactions of 1,2-Diketones with 1,2-Diamines

A classical and widely used method for the formation of the pyrazine ring is the condensation reaction between a 1,2-dicarbonyl compound and a 1,2-diamine, followed by oxidation of the resulting dihydropyrazine. To synthesize this compound via this route, precursors with the appropriate functionalities are required.

A plausible synthetic strategy would involve the condensation of a 1,2-dicarbonyl compound, such as glyoxal, with a 1,2-diamine that carries the precursors to the carbamoyl and carboxylic acid groups. For instance, diaminomaleonitrile can be condensed with a 1,2-dicarbonyl compound to form a pyrazine with two cyano groups. Subsequent selective hydrolysis of one cyano group to a carbamoyl group and the other to a carboxylic acid would be necessary.

Alternatively, the condensation of a 1,2-dicarbonyl compound with an α-amino acid amide can lead to the formation of a hydroxypyrazine. This product could then undergo further transformations to introduce the carboxylic acid and carbamoyl groups at the desired positions. The regioselectivity of the initial condensation is a critical factor in this approach.

A more direct pathway involves the synthesis of 2,3-pyrazinedicarboxylic acid, which can be obtained by the oxidation of quinoxaline. orgsyn.org Quinoxaline itself is prepared by the condensation of o-phenylenediamine with glyoxal. orgsyn.org The resulting 2,3-pyrazinedicarboxylic acid can then be converted into 2,3-pyrazinedicarboxylic anhydride. Selective aminolysis of the anhydride could potentially yield this compound. This involves the ring-opening of the anhydride with ammonia to form a mixture of the 2- and 3-carbamoyl isomers, from which the desired product would need to be separated.

| Starting Material(s) | Key Transformation(s) | Product |

| 3-Aminopyrazine-2-carboxylic acid | Fisher Esterification, Aminolysis | This compound |

| 3-Aminopyrazine-2-carboxylic acid | Activation with CDI, Aminolysis | This compound |

| o-Phenylenediamine, Glyoxal | Condensation, Oxidation | 2,3-Pyrazinedicarboxylic acid |

| 2,3-Pyrazinedicarboxylic acid | Anhydride formation, Selective aminolysis | This compound |

Dehydrogenative Coupling Routes

Dehydrogenative coupling reactions have emerged as a powerful tool for the synthesis of N-heterocycles. In the context of pyrazine synthesis, the base-metal catalyzed dehydrogenative self-coupling of 2-amino alcohols can selectively form functionalized 2,5-substituted pyrazine derivatives. actanaturae.ru This method is atom-economical, with water and hydrogen gas as the only byproducts. actanaturae.ru

However, this route typically leads to symmetrically substituted pyrazines (e.g., 2,5-disubstituted). Achieving the specific 2,3-disubstitution pattern of this compound through this method would be challenging and likely require a more complex, non-symmetrical starting material or a different coupling strategy.

Introduction of Carboxylic Acid Group via Carbonylation or Oxidation

The synthesis of this compound can be approached through various methods, with carbonylation and oxidation being key strategies for introducing the carboxylic acid functionality onto the pyrazine ring.

Carbonylation:

Carbonylation reactions offer a direct route to carboxylic acids by introducing a carbonyl group. While specific examples for the direct carbonylation to form this compound are not extensively detailed in the reviewed literature, the general principles of this method can be applied. Palladium-catalyzed carbonylation of organic halides is a widely used technique. For instance, a bromo-substituted pyrazine precursor could potentially undergo palladium-catalyzed carbonylation to introduce the carboxylic acid group. This process typically involves the use of carbon monoxide (CO) as the carbonyl source and a palladium catalyst, often in the presence of a phosphine ligand.

Oxidation:

Oxidation of a methyl group on the pyrazine ring presents another viable synthetic pathway. A relevant example is the synthesis of 5-methylpyrazine-2-carboxylic acid, which is achieved through the oxidation of 2,5-dimethylpyrazine. In this process, one of the methyl groups is selectively oxidized to a carboxylic acid. A similar strategy could be employed for the synthesis of this compound, starting from a precursor such as 2-methyl-3-carbamoylpyrazine. The oxidation can be carried out using strong oxidizing agents like potassium permanganate (KMnO4). The reaction conditions, such as temperature and reaction time, need to be carefully controlled to achieve the desired product and avoid over-oxidation.

Chemical Reactivity and Functionalization

The chemical behavior of this compound is dictated by its two primary functional groups: the carboxylic acid and the carbamoyl (amide) groups. These groups allow for a variety of chemical transformations, making the molecule a versatile scaffold in the development of new chemical entities.

Reactions of the Carboxylic Acid Group

The carboxylic acid group is a primary site for chemical modification, enabling changes in the molecule's physicochemical properties.

Acid-Base Reactions

Esterification for Prodrug Development and Lipophilicity Modulation

Esterification of the carboxylic acid group is a common strategy in medicinal chemistry to develop prodrugs and modulate the lipophilicity of a parent compound. cbspd.com By converting the polar carboxylic acid to a less polar ester, the molecule's ability to cross biological membranes can be enhanced. wikipedia.org

In the context of pyrazine derivatives, methyl and propyl esters of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have been synthesized as prodrugs to increase their lipophilicity. nih.govnih.gov This modification is particularly relevant in the development of new antitubercular agents, where enhanced cell penetration is desirable. nih.govresearchgate.netalliedacademies.orgasm.org The synthesis of these esters is typically achieved through Fischer esterification, where the carboxylic acid is reacted with an alcohol (e.g., methanol or propanol) in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄). nih.gov

| Ester Derivative | Alcohol Used | Purpose |

|---|---|---|

| Methyl Ester | Methanol | Prodrug development, increased lipophilicity |

| Propyl Ester | Propanol | Prodrug development, increased lipophilicity |

Reactions of the Carbamoyl Group

The carbamoyl group also offers opportunities for chemical modification, further expanding the chemical diversity of derivatives that can be synthesized from this scaffold.

Amide Formation

The carbamoyl group itself is an amide. Further reactions can lead to the formation of more complex amide structures. For instance, the synthesis of a series of substituted amides has been achieved through the condensation of pyrazine-2-carboxylic acid chlorides with various anilines. nih.govresearchgate.netmdpi.com This suggests that the carbamoyl group of this compound could potentially undergo further reactions, or that the synthetic strategy could be adapted to generate a diverse library of N-substituted derivatives. A general method for the synthesis of pyrazinamide derivatives involves the reaction of pyrazine esters with amines. rsc.org This enzymatic approach highlights a greener alternative for creating various amide derivatives. rsc.org

| Compound Name |

|---|

| This compound |

| 5-methylpyrazine-2-carboxylic acid |

| 2,5-dimethylpyrazine |

| 2-methyl-3-carbamoylpyrazine |

| Pyrazinoic acid |

| 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid |

| Pyrazine-2-carboxylic acid chloride |

Reactions of the Pyrazine Ring

The pyrazine ring, being a π-deficient system, exhibits characteristic reactivity, particularly a susceptibility to nucleophilic attack. This is in contrast to benzene and other electron-rich aromatic systems that readily undergo electrophilic substitution. The presence of two electron-withdrawing nitrogen atoms decreases the electron density of the ring carbons, facilitating reactions with nucleophiles. slideshare.netresearchgate.netuoanbar.edu.iq

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of the pyrazine ring, especially when a suitable leaving group, such as a halogen, is present. researchgate.net The π-deficient nature of the pyrazine nucleus makes it inherently activated for attack by nucleophiles. slideshare.netuoanbar.edu.iq This reactivity is analogous to that of pyridine, which readily undergoes nucleophilic substitution at the 2- and 4-positions. uoanbar.edu.iqyoutube.com

A pertinent example is the synthesis of 3-amino-substituted pyrazine-2-carboxamides, which are close analogs of this compound. In these syntheses, 3-chloropyrazine-2-carboxamide serves as the substrate. The chlorine atom at the C-3 position acts as a leaving group and is displaced by various amine nucleophiles. For instance, reaction with substituted benzylamines yields a series of 3-[(benzyl)amino]pyrazine-2-carboxamides. mdpi.com This transformation underscores the feasibility of nucleophilic substitution on the pyrazine core, allowing for the introduction of diverse functionalities.

Another distinct method for functionalizing the pyrazine ring via nucleophilic substitution involves the reaction of pyrazine N-oxides. A deoxidative nucleophilic substitution has been reported where pyrazine N-oxides react with trimethylsilyl azide in the presence of diethylcarbamoyl chloride. electronicsandbooks.com This process results in the formation of azidopyrazines, with the azidation typically occurring at the carbon atom alpha to the N-oxide function. electronicsandbooks.com

Modifications to the pyrazine ring of this compound and its parent compound, pyrazinoic acid (POA), can significantly alter their electronic properties and biological activity. The pyrazine ring itself is characterized by a low-lying unoccupied π-molecular orbital, which is a key feature of its electronic structure. researchgate.net Altering the number and position of nitrogen atoms in the ring has a profound impact.

Systematic isosteric replacement of the pyrazine ring in POA has been studied to probe the structure-activity relationship (SAR) concerning antimycobacterial activity. nih.gov When one nitrogen atom is removed to form pyridine analogs, or their positions are altered to create pyrimidine and pyridazine analogs, the antimycobacterial potency is generally reduced or completely lost. nih.gov This suggests that the specific arrangement of two nitrogen atoms in the pyrazine ring is optimal for the potent activity of this class of compounds against Mycobacterium tuberculosis. nih.gov

Direct substitution on the pyrazine ring also serves as a powerful tool to modulate biological activity. As demonstrated in the synthesis of 3-[(benzyl)amino]pyrazine-2-carboxamides from 3-chloropyrazine-2-carboxamide, the nature of the substituent introduced can fine-tune the antimicrobial efficacy. mdpi.com The table below presents the minimum inhibitory concentration (MIC) values for a series of these compounds against Mycobacterium tuberculosis, illustrating the influence of the substituent on the benzylamine.

| Compound | Substituent (R) on Benzylamine | MIC (µg/mL) against M. tuberculosis |

|---|---|---|

| 1 | H | ≥100 |

| 5 | 4-Cl | 12.5 |

| 8 | 4-CH3 | 1.56 |

| 9 | 4-NH2 | 6.25 |

| 11 | 4-CF3 | 6.25 |

The data clearly show that introducing substituents onto the benzylamino moiety dramatically enhances antimycobacterial activity compared to the unsubstituted parent compound.

Biological Activity and Mechanistic Investigations

Other Biological Activities

Recent research has begun to explore the potential of pyrazinoic acid derivatives as anticancer agents. A study on a series of novel pyrazinoic acid derivatives investigated their cytotoxic activity against three human cancer cell lines: lung (A549), breast (MCF-7), and colon (HT-29). uniprot.org The results indicated that almost all of the synthesized compounds exhibited higher anti-proliferative activity than the parent pyrazinoic acid. uniprot.org

One of the most potent compounds, designated as P16, demonstrated moderate cytotoxicity with IC50 values of 6.11 µM, 10.64 µM, and 14.92 µM against the A549, MCF-7, and HT-29 cell lines, respectively. uniprot.org Importantly, when tested against a non-tumoral lung cell line (MRC5), compound P16 showed a selectivity index of 9.02, suggesting a degree of selective toxicity towards cancer cells. uniprot.org Further investigation into the mechanism of action of P16 on the A549 cell line revealed that it induced apoptosis in a concentration-dependent manner. uniprot.org

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| P16 (a pyrazinoic acid derivative) | A549 (Lung) | 6.11 |

| MCF-7 (Breast) | 10.64 | |

| HT-29 (Colon) | 14.92 |

The mechanism of action of pyrazinamide and its active form, pyrazinoic acid, is complex and involves the inhibition of several key mycobacterial enzymes. One of the primary targets identified is the fatty acid synthase I (FASI). frontiersin.org Inhibition of FASI disrupts the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. Both pyrazinamide and its analogs have been shown to inhibit the activity of purified FASI. frontiersin.org

In addition to FASI, other enzymatic targets for pyrazinoic acid have been proposed. One such target is the aspartate decarboxylase (PanD), an enzyme crucial for the biosynthesis of coenzyme A. By inhibiting PanD, pyrazinoic acid disrupts this vital metabolic pathway in M. tuberculosis. Another identified mechanism involves the inhibition of trans-translation, a process essential for rescuing stalled ribosomes. Pyrazinoic acid has been found to bind to the ribosomal protein S1 (RpsA), thereby inhibiting trans-translation.

Anti-inflammatory Properties

Derivatives of 3-Carbamoylpyrazine-2-carboxylic acid have demonstrated notable anti-inflammatory effects. The parent compound, pyrazinamide (PZA), which is structurally related, has been shown to modulate the host immune response during Mycobacterium tuberculosis infection by reducing the production of pro-inflammatory cytokines. plos.org This anti-inflammatory activity is believed to be associated with mechanisms similar to nicotinamide, an analogue of PZA, which can increase intracellular levels of cAMP. plos.org

Mechanistic studies suggest that the anti-inflammatory actions of PZA involve the Peroxisome-Proliferator Activated Receptor (PPAR) and NF-kB pathways. plos.org In studies involving Mtb-infected mouse lungs, PZA treatment led to the upregulation of genes coding for adenylate cyclase and PPAR, both known for their anti-inflammatory effects. plos.org This suggests that PZA modulates the host's immune response by suppressing pro-inflammatory cytokine production through these signaling pathways. plos.org The broader class of pyrazine (B50134) derivatives has been recognized for a variety of pharmacological actions, including anti-inflammatory activity. tandfonline.comresearchgate.net Additionally, pyrido[2,3-b]pyrazine derivatives are known to possess anti-inflammatory properties.

Antiviral Properties

A prominent derivative of this compound, Favipiravir (T-705), exhibits broad-spectrum antiviral activity against a range of RNA viruses. nih.govmdpi.com Its mechanism of action is distinct from many existing antiviral drugs. drugbank.commoh.gov.my Favipiravir is a prodrug that, once inside cells, is converted to its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP). nih.govjst.go.jp

This active metabolite selectively targets and inhibits the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the transcription and replication of viral genomes. nih.govdrugbank.com The catalytic domain of RdRp is conserved across many RNA viruses, which explains Favipiravir's broad-spectrum efficacy. nih.govjst.go.jp The inhibition of RdRp effectively halts viral genome replication. mdpi.comdrugbank.com

Two primary hypotheses explain how favipiravir-RTP interacts with RdRp:

Chain Termination : The active metabolite is incorporated into a nascent viral RNA strand, which prevents further elongation and terminates RNA synthesis. drugbank.comnih.gov

Lethal Mutagenesis : Favipiravir-RTP incorporation into the viral RNA induces a high rate of mutations in the progeny viral genome. nih.govasm.org This leads to the production of nonviable virus particles and the loss of infectivity. mdpi.comasm.org Studies suggest that lethal mutagenesis is a key antiviral mechanism for Favipiravir. asm.orgasm.org

Favipiravir has demonstrated potent in vitro activity against numerous influenza A and B virus strains, including those resistant to other antiviral drugs, as well as other RNA viruses like arenaviruses, bunyaviruses, and filoviruses. nih.govnih.gov

Table 1: In Vitro Antiviral Activity of Favipiravir (T-705) against Various Influenza Viruses

| Virus Strain | Type | 50% Effective Concentration (EC₅₀) (µM) |

| Seasonal Influenza A/Brisbane/59/2007 | A(H1N1) | 17.05 |

| Seasonal Influenza A/New Jersey/15/2007 | A(H1N1) | 15.07 |

| Pandemic Influenza A/Denmark/524/2009 | A(H1N1) | 15.54 |

| Pandemic Influenza A/Denmark/528/2009 | A(H1N1) | 11.36 |

| Laboratory Influenza Strains | A, B, C | 0.09 - 3.48 |

This table presents the 50% effective concentrations (EC₅₀) of Favipiravir required to inhibit different influenza virus strains in cell culture, based on data from cited research articles. jst.go.jpasm.org

Photosynthesis Inhibition

Certain derivatives of this compound have been identified as inhibitors of photosynthesis. scispace.com These compounds primarily act by disrupting the photosynthetic electron transport (PET) chain at the level of photosystem II (PS II). scispace.comnih.gov The presence of a carboxamide (-CONH-) group is a characteristic feature of many herbicides that function as photosynthesis inhibitors. researchgate.net

Studies on N-phenylpyrazine-2-carboxamides have shown that these compounds can quench chlorophyll a fluorescence and inhibit the oxygen evolution rate in spinach chloroplasts. scispace.com The effectiveness of this inhibition correlates with the specific substituents on the molecule. For instance, the introduction of chloro substituents into both the aromatic ring and the pyrazine moiety enhances the inhibitory activity on the oxygen evolution rate. scispace.com The most effective compound in one study was 6–chloro-N-(5-chloro-2-hydroxyphenyl)-pyrazine-2-carboxamide. scispace.com

Other pyrazine analogues, such as diazachalcones, also reduce the rate of oxygen evolution in both spinach chloroplasts and Chlorella vulgaris. scispace.com The inhibitory activity of these compounds is influenced by the lipophilicity and electronic properties of the substituents. nih.gov

Structure-Activity Relationship (SAR) Studies

Importance of Pyrazine Heterocycle and Carboxamide at C2

The pyrazine ring is a crucial structural component, acting as a pharmacophore in many biologically active compounds. rsc.org Its significance stems from its bioisosteric resemblance to naturally occurring molecules like pyrimidine nucleic bases, which allows it to interact with biological targets. researchgate.net The pyrazine nucleus is a key feature in numerous therapeutic agents with diverse activities, including antitubercular, antibacterial, antifungal, and antitumor effects. rsc.orgsemanticscholar.orgmdpi.com

The carboxamide group at the C2 position is also a critical structural element for biological activity. This moiety is present in broad-spectrum antiviral agents like ribavirin, highlighting its importance in molecular interactions with biological targets. asm.org In the context of antitubercular activity, pyrazinamide (PZA) is a prodrug that is converted to pyrazinoic acid, its active form. PZA-resistant strains often exhibit a loss of amidase activity, the enzyme required for this conversion, underscoring the essential role of the carboxamide group's transformation. mdpi.com The combination of the pyrazine heterocycle and the C2-carboxamide creates a scaffold that is central to the diverse pharmacological profiles of these compounds.

Influence of Substituents on the Pyrazine Ring

The biological activity of this compound derivatives can be significantly modulated by the presence, nature, and position of substituents on the pyrazine ring.

In studies of N-phenylpyrazine-2-carboxamides, the introduction of a chlorine atom at the C6 position of the pyrazine ring was found to influence antimycobacterial and photosynthesis-inhibiting activities. nih.gov For example, 6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest activity against Mycobacterium tuberculosis in one series. nih.gov

The addition of a bulky tert-butyl group at the C5 position also has a considerable impact. mdpi.com While 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid demonstrated high antituberculotic activity, other derivatives with a C5 tert-butyl group also showed inhibitory potential. mdpi.com In terms of antifungal activity, 6-chloro-5-tert-butyl-N-(3,4-dichlorophenyl)pyrazine-2-carboxamide was found to be the most potent against Trichophyton mentagrophytes. nih.gov

For photosynthesis inhibition, substituents on the pyrazine ring again play a key role. 6-Chloro-5-tert-butyl-N-(4-chlorophenyl)pyrazine-2-carboxamide exhibited high activity in inhibiting photosynthetic electron transport. nih.gov These findings indicate that both electronic and steric factors of the substituents on the pyrazine ring are critical determinants of the biological activity of this class of compounds.

Table 2: Influence of Pyrazine Ring Substituents on Biological Activity

| Compound Class | Substituents on Pyrazine Ring | Target Activity | Observed Effect |

| N-phenylpyrazine-2-carboxamides | 6-Chloro | Antimycobacterial | Enhanced activity against M. tuberculosis |

| N-phenylpyrazine-2-carboxamides | 6-Chloro, 5-tert-butyl | Antifungal | High activity against T. mentagrophytes |

| N-phenylpyrazine-2-carboxamides | 6-Chloro, 5-tert-butyl | Photosynthesis Inhibition | High PET inhibition activity |

| N-phenylpyrazine-2-carboxamides | 5-tert-butyl, 6-chloro | Antimycobacterial | High activity against M. tuberculosis |

This table summarizes the observed effects of different substituents on the pyrazine ring on various biological activities, based on data from cited research articles. nih.govmdpi.com

Impact of Esterification on Activity

The esterification of the carboxylic acid group in derivatives of this compound has been investigated as a strategy to create prodrugs with potentially increased lipophilicity, which could influence their biological activity.

In a study involving 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, the conversion of the carboxylic acids to their corresponding methyl or propyl esters was performed. nih.gov The general finding was that this increase in lipophilicity through esterification did not lead to a significant improvement in antimycobacterial activity against M. tuberculosis. nih.gov Most of the methyl esters prepared did not show any antimycobacterial activity at the tested concentrations. nih.gov

However, there was a notable exception. Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate demonstrated high antimycobacterial activity, with a Minimum Inhibitory Concentration (MIC) of 3.13 µg/mL. nih.govnih.gov This suggests that while esterification is not a universally beneficial modification for enhancing the activity of this class of compounds, specific ester derivatives, particularly propyl esters combined with certain phenylcarbamoyl substituents, can retain or even exhibit potent biological effects. nih.gov

Effect of Aryl vs. Alkyl Substitutions

The nature of the substituent group attached to the pyrazine-2-carboxamide core plays a critical role in determining the compound's biological activity. Research into a series of amides derived from substituted pyrazine-2-carboxylic acids highlights the differential effects of aryl and alkyl substitutions.

For instance, in one study, the condensation of pyrazine-2-carboxylic acid chlorides with various ring-substituted anilines (aryl groups) and substituted benzylamines (alkyl groups) yielded compounds with a range of biological activities, including antimycobacterial, antifungal, and photosynthesis-inhibiting effects. nih.gov It was observed that amides featuring a 3,5-bis-trifluoromethylphenyl group (an aryl substituent) on a 5-tert-butyl-6-chloropyrazine-2-carboxylic acid core demonstrated the highest antituberculotic activity against Mycobacterium tuberculosis. mdpi.com Conversely, another series of N-benzylpyrazine-2-carboxamides (containing an alkyl-aryl or benzyl group) also showed promising antimycobacterial activity, with a 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide being the most potent against M. tuberculosis in its series.

Aryl carbamate derivatives have been noted for their selective anti-proliferative effects on cancer cell lines, whereas aryl ureas showed inactivity. mdpi.com This suggests that the specific linkage and the nature of the aromatic system are crucial determinants of the type and extent of biological response.

Role of Lipophilicity

Lipophilicity, often quantified as the logarithm of the partition coefficient (log P), is a key physicochemical parameter that governs the ability of a compound to traverse biological membranes and reach its target site. mdpi.com For derivatives of this compound, lipophilicity is a significant factor in their antimycobacterial activity.

In an effort to enhance the penetration through the lipid-rich mycobacterial cell wall, researchers have synthesized more lipophilic derivatives of pyrazinoic acid, the active form of pyrazinamide. nih.govnih.gov This was often achieved by converting the carboxylic acids into their methyl or propyl esters. nih.gov However, this increase in lipophilicity did not consistently lead to improved antimycobacterial activity. For example, most methyl esters prepared were inactive at the tested concentrations. nih.gov

Nonetheless, specific substitutions that increase lipophilicity have proven effective. The 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid, which exhibited the highest antituberculotic activity in its series, also had the highest lipophilicity (log P = 6.85). mdpi.com Studies on other series of compounds have revealed a quasi-parabolic relationship between lipophilicity and activities like photosynthesis inhibition and antialgal effects, where activity increases with lipophilicity up to an optimal point, after which it declines. mdpi.comresearchgate.net This indicates that while sufficient lipophilicity is necessary for membrane penetration, excessive lipophilicity can be detrimental to activity, possibly due to poor solubility or trapping within lipid bilayers.

| Compound Derivative | Modification | Lipophilicity (log P) | Observed Activity | Reference |

|---|---|---|---|---|

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Aryl substitution | 6.85 | Highest antituberculotic activity (72% inhibition) | mdpi.com |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Esterification | Not specified | High antimycobacterial activity (MIC = 3.13 µg/mL) | nih.gov |

| Methyl Esters of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids | Esterification | Increased | No antimycobacterial activity | nih.gov |

| (3,5-bis-trifluoromethylphenyl)amide of 6-chloropyrazine-2-carboxylic acid | Aryl substitution | Not specified | Most active inhibitor of oxygen evolution rate | researchgate.net |

Mechanisms of Action at the Molecular Level

The therapeutic effects of this compound and its analogs stem from their interactions with specific molecular targets and their ability to disrupt essential cellular processes.

Interaction with Biological Targets

The structural similarity of these compounds to known inhibitors of essential enzymes has prompted investigations into their molecular targets. In the context of antimycobacterial activity, a key potential target is decaprenylphosphoryl-β-d-ribose oxidase (DprE1). nih.govnih.gov This enzyme is crucial for the biosynthesis of arabinogalactan, a fundamental component of the mycobacterial cell wall. nih.gov Molecular docking studies have suggested that 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids can bind to DprE1, indicating that a bulky, lipophilic substituent on the pyrazine ring may be important for effective inhibition. nih.gov

In other contexts, derivatives have been identified as potential inhibitors of non-nucleoside reverse transcriptase (NNRTIs), a critical enzyme for HIV replication. mdpi.com Computational studies, including pharmacophore modeling and molecular docking, have shown that these compounds can establish key interactions, such as hydrogen bonds and hydrophobic interactions, within the NNRTI binding pocket. mdpi.com

Modulation of Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density, often regulating virulence and biofilm formation. mdpi.comfrontiersin.org Interfering with QS is an attractive anti-virulence strategy. rsc.org Derivatives of pyrazine carboxylic acid have been investigated as quorum sensing inhibitors (QSIs). Specifically, 2,3-pyrazine dicarboxylic acid derivatives have been shown to inhibit biofilm formation in multi-drug resistant Vibrio cholerae. rsc.org These compounds are believed to target the quorum regulator LuxO. rsc.org The production of phenazine-1-carboxylic acid, a secondary metabolite with antibiotic properties in Pseudomonas aeruginosa, is itself regulated by multiple QS systems, including LasI/LasR and RhlI/RhlR. nih.govnih.gov This highlights the central role of pyrazine-related structures in bacterial signaling and their potential as modulators of these pathways.

Inhibition of Specific Enzymes

As noted, a primary mechanism of action for antimycobacterial derivatives of this compound is the inhibition of specific enzymes essential for bacterial survival.

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1): Based on structural similarities to known inhibitors, molecular docking studies were performed on 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids against DprE1. These in silico experiments support the hypothesis that these compounds can act as inhibitors of this vital enzyme in the mycobacterial cell wall synthesis pathway. nih.govnih.gov

Reverse Transcriptase (RT): A derivative, 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic acid, was identified through in silico screening as a potential non-nucleoside reverse transcriptase inhibitor (NNRTI). mdpi.com The model suggests interactions with key amino acid residues like Lys101 and Pro236 in the enzyme's active site. mdpi.com

Broader Implications and Future Research Directions

Development of Novel Therapeutic Agents

The pyrazine (B50134) nucleus is a key feature in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antioxidant effects. tandfonline.com Derivatives of 3-Carbamoylpyrazine-2-carboxylic acid, specifically 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids, have emerged as promising candidates for new therapeutic agents, particularly in the fight against tuberculosis. mdpi.combohrium.com

Researchers have synthesized a series of these compounds as more lipophilic analogues of pyrazinoic acid, the active form of the first-line antituberculosis drug, pyrazinamide. mdpi.comnih.gov This research has yielded compounds with significant antimycobacterial activity. For instance, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid demonstrated high activity against Mycobacterium tuberculosis H37Rv with a Minimum Inhibitory Concentration (MIC) of 1.56 μg·mL⁻¹ (5 μM). mdpi.comnih.govnih.gov Additionally, a propyl ester derivative, Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate, also showed potent antimycobacterial activity with an MIC of 3.13 μg·mL⁻¹. mdpi.comnih.govnih.gov

These findings underscore the potential of the this compound scaffold as a foundation for developing new drugs. The in-silico and in-vitro studies performed on these derivatives help to establish structure-activity relationships (SAR), guiding the rational design of future therapeutic agents with improved efficacy. nih.govnih.gov Further research is also exploring derivatives as potential non-nucleosidase reverse transcriptase inhibitors (NNRTIs) for antiretroviral therapy. mdpi.com

| Compound/Derivative | Target/Application | Key Research Finding |

| 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid | Mycobacterium tuberculosis | High antimycobacterial activity (MIC = 1.56 μg·mL⁻¹). mdpi.comnih.gov |

| Propyl 3-{[4-(trifluoromethyl)phenyl]carbamoyl}pyrazine-2-carboxylate | Mycobacterium tuberculosis | High antimycobacterial activity (MIC = 3.13 μg·mL⁻¹). mdpi.comnih.gov |

| N-(3-iodo-4-methyl-phenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis | Most active derivative in a study, with MIC < 2.0 μmol/L. nih.gov |

| 3,5-bis-trifluoromethylphenyl amide of 5-tert-butyl-6-chloropyrazine-2-carboxylic acid | Mycobacterium tuberculosis | Showed the highest antituberculotic activity (72% inhibition) in its series. nih.govmdpi.com |

| 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic acid | Non-Nucleosidase Reverse Transcriptase Inhibitors (NNRTIs) | Identified as a potential NNRTI through in-silico modeling. mdpi.com |

Insights into Biosynthesis Pathways

Understanding how pyrazine carboxylic acids are formed in nature provides crucial insights for biotechnological production and metabolic studies.

Human intervention studies have demonstrated that alkylpyrazines, commonly found in roasted foods like coffee, are extensively metabolized into pyrazine carboxylic acids. nih.gov This metabolic pathway is a key area of research for understanding the fate of dietary compounds in the human body.

A study involving the consumption of brewed coffee identified several key metabolic conversions. The findings showed that ingested alkylpyrazines are rapidly transformed into their corresponding carboxylic acids and excreted in urine. nih.gov For example, 2-methylpyrazine is metabolized to pyrazine-2-carboxylic acid (PA) and 5-hydroxypyrazine-2-carboxylic acid (5-OHPA). Similarly, 2,5-dimethylpyrazine and 2,6-dimethylpyrazine are almost entirely recovered as 5-methylpyrazine-2-carboxylic acid (5-MePA) and 6-methylpyrazine-2-carboxylic acid (6-MePA), respectively. nih.gov This provides clear evidence of a biological pathway for the formation of pyrazine carboxylic acids from alkylpyrazine precursors. nih.gov

| Ingested Alkylpyrazine | Primary Metabolite(s) | Urinary Recovery (%) |

| 2-Methylpyrazine (2-MeP) | Pyrazine-2-carboxylic acid (PA) | 64% |

| 5-Hydroxypyrazine-2-carboxylic acid (5-OHPA) | 26% | |

| 2,5-Dimethylpyrazine (2,5-DMeP) | 5-Methylpyrazine-2-carboxylic acid (5-MePA) | 91% |

| 2,6-Dimethylpyrazine (2,6-DMeP) | 6-Methylpyrazine-2-carboxylic acid (6-MePA) | 97% |

Data sourced from a human intervention study on coffee consumption. nih.gov

Enzymatic processes are central to the biosynthesis and bioactivation of pyrazine compounds. A critical example is the conversion of the prodrug pyrazinamide into its active form, pyrazinoic acid, within the mycobacterial cell. nih.gov This transformation is carried out by a specific enzyme, pyrazinamidase/nicotinamidase. nih.gov Strains of Mycobacterium tuberculosis that are resistant to pyrazinamide often exhibit a loss of this amidase activity. nih.gov

Furthermore, enzymes are being explored for the synthesis of pyrazine derivatives. Transaminases (ATAs) have been successfully used to mediate the key amination of ketone precursors to produce α-amino ketones, which then undergo oxidative dimerization to form pyrazines. nih.gov This biocatalytic approach highlights the potential for using isolated enzymes to mimic and harness biosynthetic pathways for chemical production. nih.gov

Advanced Synthetic Methodologies for Pyrazine Compounds

The increasing importance of pyrazine derivatives has spurred the development of advanced synthetic methods that are more efficient, sustainable, and versatile than traditional approaches. tandfonline.commdpi.com

Modern synthetic chemistry is increasingly focused on "green" methodologies that minimize waste, reduce the use of hazardous materials, and improve energy efficiency. rasayanjournal.co.in For pyrazine synthesis, this includes the development of one-pot reactions that are cost-effective and environmentally benign. tandfonline.comtandfonline.com These methods often avoid harsh reaction conditions and tedious work-up procedures associated with classical synthesis routes. tandfonline.com

An example of a greener approach is the dehydrogenative self-coupling of 2-aminoalcohols catalyzed by earth-abundant metals like manganese. nih.govacs.org This method is highly atom-economical, producing only hydrogen gas and water as byproducts, thus representing a sustainable alternative to traditional condensation reactions. nih.govacs.org

Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity and mild reaction conditions. nih.gov This approach is a cornerstone of green chemistry and has been successfully applied to the synthesis of pyrazine compounds. nih.gov

A notable example is the synthesis of pyrazinamide derivatives from pyrazine esters and various amines using an immobilized enzyme, Lipozyme® TL IM, from Thermomyces lanuginosus. nih.gov This biocatalytic method can be performed in a greener solvent (tert-amyl alcohol) at a mild temperature (45°C) and can be implemented in a continuous-flow microreactor, significantly improving efficiency compared to traditional batch reactors. nih.gov Another biocatalytic route involves using ω-transaminases to produce α-amino ketones from α-diketones, which then dimerize to form substituted pyrazines. nih.gov These enzymatic methods provide a sustainable and efficient pathway for producing valuable pyrazine derivatives. nih.govnih.gov

Computational Drug Discovery and Design

Computational methods are integral to modern drug discovery, enabling the rational design and screening of novel therapeutic agents. For this compound and its derivatives, in silico techniques such as molecular docking and pharmacophore modeling have been instrumental in identifying and optimizing potential drug candidates. These approaches allow researchers to predict the binding affinity and interaction patterns of molecules with specific biological targets, thereby accelerating the development process. nih.govrsc.orgmdpi.com

A significant area of application for these computational studies is in the development of new antitubercular agents. nih.govnih.gov As derivatives of pyrazinoic acid, the active form of the first-line tuberculosis drug pyrazinamide, 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids have been designed as more lipophilic analogs. nih.govmdpi.com Molecular docking studies have been performed to investigate the binding of these compounds to potential targets like the decaprenylphosphoryl-β-d-ribose oxidase (DprE1) enzyme in Mycobacterium tuberculosis. nih.govnih.gov These in silico experiments help to understand how modifications to the molecule's structure influence its binding to the target protein. nih.govnih.gov

In one study, a series of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids were designed and evaluated. nih.gov Computational docking was used to assess their interaction with DprE1. The results indicated that modifying the linker connecting the aromatic parts of the molecule did not negatively affect its binding potential. nih.govnih.gov This computational insight was correlated with experimental data, where certain derivatives showed high antimycobacterial activity. nih.gov

Similarly, molecular docking has been employed to evaluate pyrazine-2-carboxylic acid derivatives against other key enzymes in Mycobacterium tuberculosis, such as the enoyl-acyl carrier protein reductase (InhA). researchgate.net By calculating binding energies and analyzing interactions with active site residues, researchers can predict the inhibitory potential of different derivatives. researchgate.net For example, a study on various side-chain derivatives of pyrazine-2-carboxylic acid used molecular docking to correlate the calculated binding scores with experimental Minimum Inhibitory Concentration (MIC) values. researchgate.net

Beyond tuberculosis, computational approaches have identified derivatives of this compound as potential inhibitors for other targets, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. mdpi.com Ligand- and structure-based in silico methods, including quantitative pharmacophore modeling and docking, have been utilized to screen databases and identify promising leads that exhibit the necessary structural features for selective enzyme inhibition. mdpi.com

| Derivative/Compound Class | Biological Target | Computational Method | Key Finding/Prediction |

|---|---|---|---|

| 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids | DprE1 (M. tuberculosis) | Molecular Docking | Modification of the molecular linker does not negatively impact binding to the DprE1 enzyme. nih.govnih.gov |

| Pyrazine-2-carboxylic acid derivatives (with various side chains) | InhA (M. tuberculosis) | Molecular Docking | A lower rerank score (-86.4047 kcal/mol for one derivative) correlated with potentially stronger inhibitory activity. researchgate.net |

| 3-((1-(Benzyl(2-hydroxy-2-phenylethyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamoyl)pyrazine-2-carboxylic Acid | HIV Reverse Transcriptase (NNRTIBP) | Pharmacophore Modeling & Docking | Identified as a potential lead with important pharmacophore features for selective reverse transcriptase inhibition. mdpi.com |

Addressing Challenges in Industrial Production

The transition from laboratory-scale synthesis to large-scale industrial production of complex heterocyclic compounds like this compound presents significant challenges. pharmtech.com While initial synthesis routes are optimized for speed and versatility in a research setting, industrial production demands a focus on safety, robustness, cost-effectiveness, and environmental sustainability. pharmtech.comnih.gov

The laboratory synthesis of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids typically starts from pyrazine-2,3-dicarboxylic acid, which is first converted to pyrazine-2,3-dicarboxylic anhydride. nih.gov This anhydride is then reacted with a substituted aniline in a solvent like tetrahydrofuran (THF) to yield the final product. nih.gov Scaling up this process involves several potential hurdles:

Reagent Handling and Safety: The use of reagents like acetic anhydride requires careful management at an industrial scale due to its corrosive nature. The transition from discovery chemistry often involves replacing hazardous reagents with safer, more practical alternatives suitable for bulk manufacturing. pharmtech.com

Solvent Management: Solvents such as tetrahydrofuran (THF), while common in the lab, may need to be replaced or recycled efficiently in a large-scale process to minimize cost and environmental impact. The development of greener, more sustainable protocols is a key goal in modern industrial chemistry. nih.gov

Reaction Control and Purity: Maintaining consistent reaction conditions (temperature, pressure, stirring) in large reactors is crucial to ensure reproducible yields and high purity. The crystallization and purification steps must be optimized to be efficient and scalable, as purification can be a major bottleneck. rsc.orgresearchgate.net

Regulatory Compliance: Industrial chemical synthesis must adhere to strict regulatory standards, including Good Manufacturing Practices (GMP), which adds another layer of complexity to process development.

Addressing these challenges often requires a complete re-evaluation of the synthetic route, moving from a "discovery route" to a "process route" that is specifically designed for large-scale production. pharmtech.com This may involve exploring different starting materials, catalysts, and reaction conditions to develop a process that is not only economically viable but also safe and environmentally responsible. pharmtech.comnih.gov

Emerging Research Areas

Nonlinear Optic (NLO) Activity for Organic Electronic Materials

An emerging area of research for pyrazine-based compounds, including derivatives of this compound, is their potential application in organic electronic materials due to their nonlinear optical (NLO) properties. rsc.orgunamur.beresearchgate.net NLO materials interact with intense light, such as that from a laser, to produce light with altered properties, like a different frequency (color). youtube.com This phenomenon is crucial for technologies like frequency conversion in lasers, optical switching for telecommunications, and advanced sensors. youtube.com

Organic molecules with specific structural features—typically containing electron-donating and electron-withdrawing groups connected by a π-conjugated system—can exhibit significant NLO responses. unamur.beresearchgate.net The pyrazine ring is an electron-deficient system that can act as an excellent core for NLO chromophores. rsc.orgupce.cz The presence of both a carboxylic acid and a carbamoyl (B1232498) group in this compound provides electron-withdrawing characteristics, making this scaffold a promising candidate for NLO applications when combined with suitable electron-donating groups.

Research on other pyrazine derivatives has demonstrated the viability of this approach. Studies using Density Functional Theory (DFT) calculations and experimental techniques like Hyper-Rayleigh Scattering (HRS) have investigated the second-order NLO properties of various pyrazine-based structures. rsc.orgunamur.beupce.cz

| Pyrazine Derivative Structure | Key Substituents | Investigative Method | Key NLO Finding |

|---|---|---|---|

| X-shaped Isomers | Donor and acceptor groups | HRS measurements, DFT calculations | The anisotropy of the NLO response differs significantly between 2,3-isomers (dipolar) and 2,6-isomers (octupolar). rsc.org |

| Λ-shaped Derivatives | 4,5-dicyano-pyrazine acceptor, N,N-dimethylamino donors | UV/Visible and HRS spectroscopy, DFT calculations | Two low-lying excited states contribute additively to the first hyperpolarizability (β), which has a dominant dipolar character. unamur.beresearchgate.net |

| Λ-shaped Isomers | Cyano acceptors, methoxy donors, 2,5-thiophene linkers | DFT calculations | Structural changes in the orientation of symmetry elements affect the electronic structure and the second-order nonlinear responses. upce.cz |

These studies show that by strategically arranging donor and acceptor groups on the pyrazine core, it is possible to tune the magnitude and symmetry of the NLO response. rsc.orgunamur.be The investigation into Λ-shaped and X-shaped pyrazine derivatives reveals that the specific substitution pattern profoundly influences the electronic structure and, consequently, the first hyperpolarizability (β), a key measure of second-order NLO activity. rsc.orgunamur.beupce.cz This body of research strongly suggests that this compound and its derivatives are worthy of investigation as potential building blocks for new organic materials with tailored NLO properties for use in photonics and electronics. rsc.orgunamur.beresearchgate.netupce.cz

Q & A

Basic: What are the standard synthetic routes for 3-Carbamoylpyrazine-2-carboxylic acid?

To synthesize this compound, a common approach involves functionalizing pyrazine derivatives. For example:

- Oxidative methods : Pyrazine derivatives with methyl groups can be oxidized using KMnO₄ under controlled conditions (55°C, 24 hours) to introduce carboxylic acid groups .

- Coupling reactions : T3P (propyl phosphonic anhydride) is effective for forming amide bonds between pyrazine intermediates and carbamoyl groups, ensuring high yield and minimal side products .

- Stepwise substitution : Start with halogenated pyrazines (e.g., 3-chloropyrazine-2-carboxylic acid) and perform nucleophilic substitution with ammonia or urea derivatives to introduce the carbamoyl group .

Basic: How do solvent systems influence purification and stability during synthesis?

- Solubility : Use polar aprotic solvents (e.g., DMF or DMSO) for reactions involving carbamoyl groups due to their hydrogen-bonding capacity. For crystallization, ethanol/water mixtures are recommended .

- Storage : Solutions should be stored at 2–8°C to prevent hydrolysis of the carbamoyl group, with lyophilized powders kept under inert gas to avoid oxidation .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions (e.g., decarboxylation)?

- Temperature control : Maintain temperatures below 60°C during carboxylation steps to prevent decarboxylation .

- pH modulation : Use buffered conditions (pH 6–7) to stabilize the carboxylic acid group during coupling reactions .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) can enhance regioselectivity in carbamoylation, reducing byproducts like over-alkylated derivatives .

Advanced: What spectroscopic and chromatographic methods validate structural integrity?

- NMR : ¹H NMR (DMSO-d₆) should show characteristic peaks: δ 8.2–8.5 ppm (pyrazine protons), δ 6.5–7.0 ppm (carbamoyl NH₂), and δ 12.5 ppm (carboxylic acid COOH) .

- HPLC : Use a C18 column with a mobile phase of 0.1% TFA in acetonitrile/water (70:30) to confirm purity (>98%) and detect trace impurities .

- IR : Confirm the presence of carbonyl groups (C=O stretch at 1680–1720 cm⁻¹ for carboxylic acid and 1640–1680 cm⁻¹ for carbamoyl) .

Advanced: How do electronic effects of the carbamoyl group impact reactivity in downstream modifications?

The carbamoyl group is electron-withdrawing, which:

- Reduces electrophilicity at the pyrazine ring, requiring harsher conditions for nucleophilic substitutions (e.g., SNAr reactions with K₂CO₃/DMF at 100°C) .

- Stabilizes intermediates in metal-catalyzed cross-couplings, enabling Suzuki-Miyaura reactions with arylboronic acids at room temperature .

Advanced: How to resolve contradictions in reported biological activity data?

- Assay variability : Differences in antimicrobial activity may arise from testing protocols (e.g., broth microdilution vs. agar diffusion). Standardize using CLSI guidelines .

- Solvent effects : Bioactivity assays in DMSO (>1% v/v) can inhibit bacterial growth, leading to false positives. Use saline or PBS for dilution .

- Metabolic stability : Evaluate plasma stability (e.g., rat plasma at 37°C for 24 hours) to distinguish intrinsic activity from pharmacokinetic artifacts .

Advanced: What computational methods predict interactions with biological targets?

- Docking studies : Use AutoDock Vina to model binding to enzymes like dihydrofolate reductase (DHFR), leveraging the pyrazine ring’s π-π stacking and hydrogen-bonding motifs .

- QSAR : Correlate Hammett σ constants of substituents (e.g., carbamoyl’s σₚ = 0.36) with inhibitory potency to guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.